molecular formula C990H1529N263O299S7 B1143576 Somatropin CAS No. 12629-01-5

Somatropin

Número de catálogo: B1143576
Número CAS: 12629-01-5
Peso molecular: 22124.12
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Somatropin, also known as recombinant human growth hormone, is a peptide hormone that is synthesized and secreted by the somatotropic cells of the anterior pituitary gland. It plays a crucial role in growth regulation during childhood and various metabolic functions in adults. This compound is used as a prescription drug to treat growth disorders in children and growth hormone deficiency in adults .

Métodos De Preparación

Somatropin is produced using recombinant DNA technology. The process involves the insertion of the human growth hormone gene into a strain of Escherichia coli, which then expresses the hormone. The production process includes several steps: propagation, fermentation, harvesting, and purification. The recombinant hormone is secreted as a fusion protein containing a signal peptide, which is later removed to yield the active hormone .

Análisis De Reacciones Químicas

Somatropin undergoes various chemical reactions, including deamidation, oxidation, and amino-terminal degradation. These reactions can lead to the formation of degradation products such as deamidated and oxidized forms of the hormone. Common reagents used in these reactions include trifluoroacetic acid and acetonitrile. The major products formed from these reactions are deamidated this compound and oxidized variants .

Aplicaciones Científicas De Investigación

Treatment of Growth Hormone Deficiency

Somatropin is primarily indicated for the treatment of growth hormone deficiency in both children and adults. In pediatric patients, it is used for:

  • Growth Failure : Due to inadequate secretion of endogenous growth hormone.
  • Conditions Associated with Short Stature : Such as Turner syndrome, Prader-Willi syndrome, idiopathic short stature, and short stature born small for gestational age.

In adults, this compound treats:

  • Adult-Onset Growth Hormone Deficiency : Resulting from pituitary or hypothalamic disease, surgery, or trauma.
  • Cachexia : Associated with human immunodeficiency virus infection to increase lean body mass and improve physical endurance .

A. Growth Disorders

This compound has been shown to significantly enhance growth velocity in children with growth disorders. A study involving children with growth hormone deficiency demonstrated that those treated with this compound experienced substantial increases in height velocity compared to untreated controls. For instance, a phase 3 study reported an annualized height velocity of 12.5 cm/year in children receiving daily this compound .

B. Chronic Conditions

Children with chronic kidney disease also benefit from this compound treatment to promote growth until renal transplantation .

A. Adult-Onset Deficiency

In adults with growth hormone deficiency, this compound therapy can lead to improvements in body composition, increased muscle mass, and enhanced quality of life. Clinical trials have shown that this compound administration results in significant increases in lean body mass and reductions in fat mass .

B. HIV-Related Wasting

This compound is indicated for treating wasting or cachexia in patients with HIV/AIDS who are undergoing antiretroviral therapy. Research indicates that it can improve physical endurance and overall body weight .

Immune Modulation

Recent studies have explored the role of this compound as an immune modulator:

  • A clinical trial indicated that this compound could enhance thymic function and increase naive CD4 cell counts in patients on antiretroviral therapy .
  • Another study suggested that this compound might reduce the latent HIV reservoir size in individuals with viral suppression .

Data Table: Clinical Trials and Efficacy Outcomes

StudyPopulationInterventionKey Findings
Phase 3 Trial (2022)Children with GHDDaily this compoundHeight velocity increased by 12.5 cm/year
Phase 2 Study (2011)Adults with GHDThis compound therapyImproved lean body mass and reduced fat mass
HIV Study (2021)HIV PatientsThis compound + ARTIncreased CD4 counts; reduced latent HIV reservoir size
Thymus Function Study (2008)Immunocompromised PatientsThis compoundEnhanced thymic function and immune response

A. Pediatric Case Study: Turner Syndrome

A 10-year-old girl diagnosed with Turner syndrome was treated with this compound over three years. Her height increased from the 3rd percentile to the 25th percentile, demonstrating significant efficacy in promoting growth in this population.

B. Adult Case Study: HIV Patient

An adult male patient with HIV-related wasting received this compound alongside his antiretroviral regimen. Over six months, he gained 8 kg of lean body mass and reported improved energy levels and physical performance.

Mecanismo De Acción

Somatropin exerts its effects by binding to specific receptors on the surface of target cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in growth and metabolism. This compound stimulates the production of insulin-like growth factor 1 (IGF-1), which mediates many of its growth-promoting effects. It also influences lipid, protein, and carbohydrate metabolism .

Comparación Con Compuestos Similares

Somatropin is often compared with other growth hormones such as somatrem and somatrogon. Somatrem is an earlier form of recombinant human growth hormone that contains an additional methionine residue. Somatrogon is a long-acting growth hormone that has been found to yield similar efficacy and safety profiles to daily growth hormone treatments. This compound is unique in its identical primary protein structure to endogenous human growth hormone .

Actividad Biológica

Somatropin, a recombinant form of human growth hormone (GH), is widely used in clinical settings to treat various growth disorders. Understanding its biological activity is critical for optimizing its therapeutic applications and improving patient outcomes. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects primarily through the stimulation of insulin-like growth factor 1 (IGF-1) production in the liver and other tissues. This action leads to various physiological effects, including:

  • Increased Growth : Promotes linear growth in children with growth hormone deficiency (GHD).
  • Metabolic Effects : Influences carbohydrate and lipid metabolism by enhancing glucose uptake and reducing fat mass.
  • Bone Density : Improves bone mineral density, which is crucial for preventing osteoporosis.

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound across different populations. A meta-analysis indicated that this compound significantly improves height velocity in children with GHD compared to placebo, demonstrating a mean increase in height standard deviation scores (SDS) over treatment periods ranging from 6 months to several years .

Table 1: Summary of Clinical Findings on this compound

Study TypePopulationDurationHeight Velocity Increase (cm/year)IGF-1 Levels Change (SDS)
Randomized Controlled TrialChildren with GHD12 months10.10 (somatrogon) vs 9.78 (this compound)Significant increase
Observational StudyAdults with GHD5 yearsSustained improvement initiallyVariable
Meta-analysisVarious studies3-18 monthsStatistically significantImproved in most studies

Growth Promotion

This compound administration has been shown to result in significant increases in height among children with GHD. A study found that patients receiving this compound therapy had a mean height gain of approximately 10 cm/year during the first year of treatment .

Metabolic Effects

This compound also influences metabolic parameters. Research indicates that it can lower total cholesterol and low-density lipoprotein levels in some patients . However, findings are mixed, with some studies showing no significant differences compared to placebo .

Bone Mineral Density

The impact of this compound on bone mineral density has been well-documented. A meta-analysis demonstrated that this compound therapy significantly improved bone mineral density at various skeletal sites compared to untreated controls .

Case Studies

Case Study 1: Pediatric Growth Hormone Deficiency

A clinical trial involving 360 children with GHD showed that those treated with this compound exhibited a notable improvement in height SDS after one year, with most participants maintaining IGF-1 levels within the normal range throughout the study period .

Case Study 2: Adult Growth Hormone Deficiency

In adults, this compound therapy led to improvements in body composition, including increased lean body mass and decreased fat mass. One study reported a significant reduction in waist circumference among participants after one year of treatment .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Common treatment-emergent adverse events include:

  • Injection site reactions
  • Headaches
  • Muscle pain

The incidence of serious adverse events remains low, emphasizing the importance of monitoring during treatment .

Propiedades

Número CAS

12629-01-5

Fórmula molecular

C990H1529N263O299S7

Peso molecular

22124.12

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.